molecular formula C6H14N2OS B8492217 (2-Ethoxy-propyl)-thiourea

(2-Ethoxy-propyl)-thiourea

Cat. No. B8492217
M. Wt: 162.26 g/mol
InChI Key: FLGXFCHEWJTCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethoxy-propyl)-thiourea is a useful research compound. Its molecular formula is C6H14N2OS and its molecular weight is 162.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Ethoxy-propyl)-thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Ethoxy-propyl)-thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-Ethoxy-propyl)-thiourea

Molecular Formula

C6H14N2OS

Molecular Weight

162.26 g/mol

IUPAC Name

2-ethoxypropylthiourea

InChI

InChI=1S/C6H14N2OS/c1-3-9-5(2)4-8-6(7)10/h5H,3-4H2,1-2H3,(H3,7,8,10)

InChI Key

FLGXFCHEWJTCSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)CNC(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Ethoxy-propylamine (1.50 g, 14.5 mmol) and benzoylisothiocyanate (2.61 g, 16.0 mmol) in chloroform (50 mL) were heated at 75° C. for 1 h. The solvent was removed under reduced pressure and methanol (15 mL) and water (30 mL) were added. Potassium carbonate (2.0 g, 14.5 mmol) was added and the mixture was heated at 75° C. for 2 h. After cooling to room temperature, the mixture was neutralized with 2M sulphuric acid and the solvent was removed under reduced pressure. The crude product was dissolved in methanol and insoluble material was removed by filtration. The solvent was distilled off and the resulting solid was washed with dichloromethane and dissolved in ethanol. Insoluble material was removed by filtration and the solvent was removed under reduced pressure. This gave the title compound as a white solid (1.6 g, 59% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
59%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.